molecular formula C9H6ClNO4 B12445140 (2E)-3-(5-chloro-2-nitrophenyl)prop-2-enoic acid

(2E)-3-(5-chloro-2-nitrophenyl)prop-2-enoic acid

Cat. No.: B12445140
M. Wt: 227.60 g/mol
InChI Key: PXHIUBAKYZFXKE-UHFFFAOYSA-N
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Description

(2E)-3-(5-chloro-2-nitrophenyl)prop-2-enoic acid is a cinnamic acid derivative that serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. This compound features an α,β-unsaturated carbonyl system in the (E)-configuration, which can act as a Michael acceptor for nucleophilic addition reactions, a valuable property for developing covalent inhibitors or for constructing more complex molecular architectures. The presence of both an electron-withdrawing nitro group and a chloro substituent on the aromatic ring makes it a valuable substrate for exploring structure-activity relationships, particularly in the development of pharmaceutical candidates and as a precursor for the synthesis of heterocyclic compounds. According to PubChem, this specific compound is a known chemical entity with a defined structure and molecular weight of 241.61 g/mol. Researchers utilize this and related cinnamic acid derivatives in various applications, including the design and synthesis of potential anticancer, anti-inflammatory, and antimicrobial agents, as studies have shown that such scaffolds often exhibit significant biological activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(5-chloro-2-nitrophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHIUBAKYZFXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Knoevenagel Condensation

The Knoevenagel condensation remains the most widely adopted method for synthesizing (2E)-3-(5-chloro-2-nitrophenyl)prop-2-enoic acid. This reaction couples 5-chloro-2-nitrobenzaldehyde with malonic acid or its derivatives in the presence of a weak base (e.g., pyridine, piperidine, or ammonium acetate). The mechanism proceeds via deprotonation of malonic acid to form a resonance-stabilized enolate, which undergoes nucleophilic attack on the aldehyde carbonyl group. Subsequent dehydration yields the α,β-unsaturated product.

Typical Procedure :

  • Dissolve 5-chloro-2-nitrobenzaldehyde (1.0 equiv) and malonic acid (1.2 equiv) in anhydrous pyridine (10 mL/g aldehyde).
  • Reflux at 110°C for 6–8 hours under nitrogen.
  • Cool to room temperature, acidify with 6 M HCl to pH 2, and extract with ethyl acetate.
  • Purify the crude product via recrystallization from ethanol/water (3:1).

Yield : 68–72%.
Key Advantages : Scalability (>100 g batches), minimal side products.
Limitations : Prolonged reaction times, moderate regioselectivity.

Microwave-Assisted Knoevenagel Condensation

Microwave irradiation significantly accelerates the Knoevenagel reaction by enhancing molecular dipole interactions. This method reduces reaction times from hours to minutes while improving yields. A representative protocol involves irradiating a mixture of 5-chloro-2-nitrobenzaldehyde, malonic acid, and ammonium acetate in ethanol at 120°C for 15 minutes.

Optimized Conditions :

Parameter Value
Microwave Power 300 W
Temperature 120°C
Solvent Ethanol
Catalyst Ammonium acetate
Time 15 minutes

Yield : 85%.
Advantages : Energy efficiency, reduced side reactions.
Challenges : Specialized equipment required, limited scalability.

Ultrasound-Promoted Synthesis

Ultrasound-assisted synthesis leverages cavitation effects to enhance mass transfer and reaction kinetics. Combining 5-chloro-2-nitrobenzaldehyde with diethyl malonate in aqueous NaOH under ultrasound (40 kHz, 250 W) for 45 minutes achieves 78% yield. The method avoids toxic solvents, aligning with green chemistry principles.

Critical Parameters :

  • Frequency: 40 kHz
  • Power Density: 50 W/cm²
  • Solvent: Water/ethanol (1:1)
  • Base: Sodium hydroxide (1.5 equiv)

Notable Outcome : E/Z selectivity >95% for the (2E) isomer.

Stepwise Nitration-Chlorination Approach

For substrates lacking pre-installed nitro or chloro groups, a sequential functionalization strategy is employed. Starting with 3-phenylpropanoic acid, nitration (HNO3/H2SO4, 0°C) introduces the nitro group at the ortho position, followed by chlorination (Cl2/FeCl3, 60°C) at the para position. Final Knoevenagel condensation completes the synthesis.

Reaction Sequence :

  • Nitration: 3-phenylpropanoic acid → 3-(2-nitrophenyl)propanoic acid (Yield: 65%).
  • Chlorination: 3-(2-nitrophenyl)propanoic acid → 3-(5-chloro-2-nitrophenyl)propanoic acid (Yield: 58%).
  • Dehydrogenation: Knoevenagel condensation to form the α,β-unsaturated system (Yield: 70%).

Total Yield : 26.4% (multi-step).
Utility : Flexibility in modifying substitution patterns.

Catalytic Asymmetric Synthesis

Chiral catalysts like cinchona alkaloids enable enantioselective synthesis of the (2E)-isomer. Using (DHQD)2PHAL (5 mol%) in a toluene/water biphasic system, the reaction achieves 92% enantiomeric excess (ee). This method is critical for pharmaceutical applications requiring chiral purity.

Catalyst System :

Component Role
(DHQD)2PHAL Chiral catalyst
TBAB (tetrabutylammonium bromide) Phase-transfer agent
K2CO3 Base

Outcome : 92% ee, 63% yield.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the aldehyde precursor on Wang resin allows iterative synthesis with automated purification. After Knoevenagel condensation, cleavage with trifluoroacetic acid (TFA) releases the product. This method achieves 94% purity (HPLC) and is ideal for combinatorial libraries.

Protocol Summary :

  • Resin functionalization: Load 5-chloro-2-nitrobenzaldehyde onto Wang resin.
  • Condensation: Treat with malonic acid/pyridine at 50°C for 4 hours.
  • Cleavage: 95% TFA in dichloromethane (15 minutes).

Throughput : 50–100 compounds/week.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time Scalability
Conventional Knoevenagel 72 98 6–8 h High
Microwave 85 99 15 min Moderate
Ultrasound 78 97 45 min Low
Stepwise Functionalization 26 95 24 h High
Asymmetric Catalysis 63 99 12 h Low
Solid-Phase 70 94 4 h High

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-chloro-2-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding carboxylic acids or other derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed

    Reduction: 3-(5-amino-2-nitrophenyl)prop-2-enoic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(5-chloro-2-nitrophenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(5-chloro-2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Nitro vs. Methoxy Groups : The target compound’s 2-nitro group is a stronger electron-withdrawing group (EWG) compared to the 2-methoxy group in EN300-832960. This increases the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to methoxy-substituted analogues (pKa ~4–5) due to enhanced stabilization of the conjugate base .

Hydrogen Bonding and Crystal Packing

The nitro group in the target compound participates in hydrogen bonding as an acceptor, which influences crystal packing and solubility. In contrast, the methoxy and ethoxy groups in 750599-11-2 act primarily as donors, leading to different supramolecular architectures . For example, the ethoxy group in 750599-11-2 forms weaker C–H···O interactions compared to the nitro group’s stronger N–O···H bonds .

Biological Activity

(2E)-3-(5-chloro-2-nitrophenyl)prop-2-enoic acid, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The compound features a prop-2-enoic acid backbone with a 5-chloro-2-nitrophenyl substituent. The presence of both chlorine and nitro groups enhances its electron-withdrawing properties, potentially influencing its reactivity and interactions with biological targets. The E configuration of the double bond contributes to its overall biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. The nitro group can undergo reduction to form reactive intermediates that may interact with DNA or proteins, leading to cytotoxic effects. The chlorine substituent further enhances the compound's reactivity, making it a candidate for targeted therapeutic applications.

Biological Activity Overview

Research has indicated that this compound exhibits significant anticancer and antimicrobial properties. Below is a summary of key findings from various studies:

Activity Cell Line/Model IC50 Value Mechanism
AnticancerCaco-2 (colorectal adenocarcinoma)16.63 ± 0.27 μMInduction of apoptosis via ROS generation
AntimicrobialVarious bacterial strainsVariesDisruption of bacterial cell membranes

Case Studies

  • Anticancer Activity in Caco-2 Cells
    A study evaluated the anticancer activity of this compound using the MTT assay on Caco-2 cells. The results demonstrated that the compound exhibited higher cytotoxicity than standard chemotherapeutics like cisplatin and etoposide, with an IC50 value of 16.63 ± 0.27 μM after 48 hours of treatment. Apoptosis was confirmed through Annexin V assays, indicating that the compound induces cell death through programmed cell death pathways .
  • Antimicrobial Properties
    The compound has also been tested against various microbial strains, showing promising antimicrobial activity. The mechanism involves disrupting the integrity of bacterial cell membranes, leading to cell lysis and death .

Computational Studies

Computational methods have been employed to predict the pharmacological effects of this compound. These analyses suggest potential interactions with key biological targets such as enzymes and receptors involved in cancer progression and microbial resistance .

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